![molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7](/img/structure/B152740.png)
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds . Another practical synthesis route for related compounds includes a palladium-catalyzed cyanation/reduction sequence, which is useful for introducing specific functional groups . Additionally, the reaction of 7-hydroxy derivatives with nucleophiles has been used to synthesize various 7-substituted pyrrolopyridines .
Molecular Structure Analysis
The molecular structure of related pyrrolopyridine compounds has been characterized using various techniques. For instance, the crystal structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine reveals that the phenyl group forms a dihedral angle with the pyrrole ring, and the structure is stabilized by π-π interactions and intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Pyrrolopyridines undergo a variety of chemical reactions that allow for further functionalization and the synthesis of complex molecules. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of methylene and fused tricyclic derivatives . The chlorination of N-oxides of related compounds has also been used to introduce chloro substituents, which can be further transformed into other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, and other substituents like phenyl groups, can affect the compound's boiling point, melting point, solubility, and stability. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can also impact the compound's properties and its behavior in different environments .
Scientific Research Applications
Kinase Inhibition
Pyrrolopyridines, including structures similar to "7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine," are versatile scaffolds in kinase inhibitor design. Their ability to achieve multiple kinase binding modes makes them valuable in the development of selective kinase inhibitors, offering potential therapeutic benefits in cancer treatment and other diseases related to kinase dysregulation. The heterocyclic structure enables interactions with the kinase's hinge region, facilitating potent and selective inhibition (Wenglowsky, 2013).
Medicinal Chemistry
Pyrrolopyridine derivatives, by virtue of their structural diversity, serve as key scaffolds in drug discovery, contributing to the development of compounds with varied biological activities. This heterocyclic motif is integral to designing molecules with enhanced pharmacological profiles, including antiviral, antibacterial, and anticancer properties. The saturated pyrrolidine ring, often present in related structures, is particularly noted for its contribution to the stereochemistry and three-dimensional coverage of molecules, significantly impacting their biological activity (Li Petri et al., 2021).
Organic Synthesis and Catalysis
The synthesis and reactivity of heterocyclic N-oxide molecules, including pyrrolopyridine derivatives, underscore their significance in organic chemistry. These compounds function as versatile synthetic intermediates, contributing to the development of catalysts, asymmetric synthesis strategies, and medicinal applications. Their role in forming metal complexes and engaging in asymmetric catalysis highlights the broad utility of pyrrolopyridine structures in advancing synthetic methodologies and drug development processes (Li et al., 2019).
Agrochemical Development
In agrochemical research, pyridine-based compounds, including pyrrolopyridine derivatives, have been crucial in the discovery of novel pesticides, fungicides, and herbicides. The intermediate derivatization methods applied to pyridine moieties have facilitated the development of agrochemicals with enhanced efficiency, addressing the need for novel lead compounds in a market characterized by rapid change and stringent regulatory requirements (Guan et al., 2016).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s molecular weight is 22868 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound is stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBRNMJLZZVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430797 |
Source
|
Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
237435-19-7 |
Source
|
Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.